Distinct Aroma Profile: Raw Onion vs. Citrus Notes in Botrytized Wine Analysis
In a direct head-to-head comparison within the same analytical system, 2-methyl-3-sulfanylbutan-1-ol (IV) was characterized by a 'raw onion' aroma. This contrasts sharply with its closest in-class volatile thiol analogs, 3-sulfanylpentan-1-ol (II) and 3-sulfanylheptan-1-ol (III), which were both characterized by 'citrus' aromas. This establishes a qualitative and functional sensory differentiation critical for flavor and fragrance applications. [1]
| Evidence Dimension | Aroma quality descriptor |
|---|---|
| Target Compound Data | Reminiscent of raw onion (Descriptor assigned to 2-methyl-3-sulfanylbutan-1-ol) |
| Comparator Or Baseline | Reminiscent of citrus (Descriptor for 3-sulfanylpentan-1-ol); Reminiscent of citrus (Descriptor for 3-sulfanylheptan-1-ol) |
| Quantified Difference | Qualitative sensory category divergence (Onion vs. Citrus) from structurally related in-class sulfanyl alcohols |
| Conditions | Sensory analysis of volatile thiols extracted from young botrytized sweet wines using sodium p-hydroxymercuribenzoate, identified by GC-MS (Sarrazin et al., 2007) |
Why This Matters
This sharp sensory divergence dictates the compound's unique utility in constructing savory, alliaceous notes in flavor formulations, distinguishing it from its citrus-noted analogs for procurement decisions.
- [1] Sarrazin, E., Shinkaruk, S., Thibon, C., Bennetau, B., Dubourdieu, D., & Tominaga, T. (2007). Odorous impact of volatile thiols on the aroma of young botrytized sweet wines: identification and quantification of new sulfanyl alcohols. Journal of Agricultural and Food Chemistry, 55(4), 1437-1444. View Source
